molecular formula C16H28BNO4 B1279613 tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 865245-32-5

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B1279613
M. Wt: 309.2 g/mol
InChI Key: LEQQJEMLERIVAW-UHFFFAOYSA-N
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Description

The compound tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate is a chemical of interest in various synthetic and medicinal chemistry applications. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl dihydropyridine derivatives and their synthesis, structure, and reactivity, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of tert-butyl dihydropyridine derivatives typically involves multi-step reactions starting from readily available precursors. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was synthesized from tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate using tributylvinyltin in the presence of a palladium catalyst . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was synthesized through a sequence of nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods demonstrate the versatility of tert-butyl dihydropyridine derivatives as synthetic intermediates.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of tert-butyl dihydropyridine derivatives. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized by X-ray diffraction, revealing its crystallization in the triclinic space group and the envelope conformation of the proline ring . Similarly, the crystal structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined by X-ray diffraction and compared with DFT calculations . These studies highlight the importance of structural analysis in understanding the properties of these compounds.

Chemical Reactions Analysis

Tert-butyl dihydropyridine derivatives undergo various chemical transformations. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacted with maleic anhydride to form a Diels-Alder endo-adduct, which could further react with electrophilic and nucleophilic reagents . Additionally, the reduction of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate led to the formation of a beta-hydroxylated delta-lactam with a cis configuration of hydroxy and isobutyl groups . These reactions demonstrate the reactivity and potential for further functionalization of tert-butyl dihydropyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl dihydropyridine derivatives are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds in the crystal structure of certain derivatives can affect their stability and reactivity . The thermal properties, as well as the frontier molecular orbitals and molecular electrostatic potential energy, are also crucial in understanding the chemical behavior of these compounds . These properties are essential for the design and development of new materials and pharmaceuticals.

Scientific Research Applications

Synthesis and Intermediate Role

  • Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a key intermediate in synthesizing biologically active compounds like crizotinib (Kong et al., 2016).
  • Anticancer Drug Development : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Structural and Physicochemical Studies

  • Crystal Structure and Conformational Analysis : The crystal structure and conformational analysis of similar compounds have been investigated, providing insights into their molecular structure and stability (Ye et al., 2021).
  • Molecular Electrostatic Potential Analysis : Research on similar compounds includes analyzing molecular electrostatic potential and frontier molecular orbitals, offering information on their physicochemical properties (Çolak et al., 2021).

Polymerization and Material Science

  • Fluorescence Brightness in Nanoparticles : The compound has been used in the synthesis of heterodifunctional polyfluorenes, leading to nanoparticles with high fluorescence brightness (Fischer et al., 2013).
  • Water-Soluble Carboxylated Polyfluorenes : It has also been employed in the synthesis of water-soluble carboxylated polyfluorenes, demonstrating significant applications in the field of fluorescence quenching by cationic quenchers and proteins (Zhang et al., 2008).

Safety And Hazards

Like all chemicals, this compound should be handled with care. The specific hazards would depend on its exact properties, but in general, one should avoid inhaling it, getting it in the eyes or on the skin, or ingesting it .

Future Directions

The use of boronic esters in organic synthesis is a vibrant field of research, with new applications being discovered regularly. Future research may uncover new reactions involving this compound .

properties

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h10H,8-9,11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQQJEMLERIVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470767
Record name tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

CAS RN

865245-32-5
Record name tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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